The unique combination of functionalities in AMA makes it attractive for research in bioconjugation and drug delivery.
Beyond the aforementioned areas, AMA finds applications in other scientific research fields:
Allyl methacrylate is an ester derived from methacrylic acid and allyl alcohol, with the chemical formula . It appears as a clear, colorless liquid with a boiling point of 141 °C and a melting point of -75 °C . The compound possesses a low viscosity and is characterized by its dual allylic and methacrylic functionalities, which contribute to its reactivity and versatility in chemical synthesis .
Allyl methacrylate readily undergoes addition reactions with a wide range of organic and inorganic compounds. This property makes it an essential starting material for various chemical syntheses. It can form both homopolymers and copolymers, demonstrating significant versatility in polymer chemistry . The compound's reactivity is attributed to the presence of both allylic and methacrylic groups, allowing for diverse reaction pathways.
Allyl methacrylate can be synthesized through several methods:
These methods can yield high-purity products, often utilizing catalysts to enhance reaction efficiency.
Allyl methacrylate serves multiple functions across various industries:
Studies on the interactions of allyl methacrylate reveal its ability to form copolymers with other monomers such as acrylic acids and their derivatives. The kinetics of these reactions suggest controlled polymerization up to certain conversion levels, beyond which branching reactions may occur . Understanding these interactions is crucial for optimizing polymer characteristics in industrial applications.
Several compounds exhibit similarities to allyl methacrylate in terms of structure or function. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Methyl Methacrylate | Commonly used in polymer production; less reactive than allyl methacrylate. | |
Ethyl Methacrylate | Similar applications but offers different physical properties. | |
Vinyl Acetate | Used primarily in adhesives; less versatile than allyl methacrylate. |
Uniqueness of Allyl Methacrylate: What sets allyl methacrylate apart is its dual functionality that allows for enhanced cross-linking capabilities compared to other methacrylates. This characteristic leads to superior mechanical properties in the resulting polymers.
Free-radical polymerization of AMA is characterized by autoacceleration due to the Trommsdorff effect, with Arrhenius activation energies of ~77.5 kJ/mol. However, gelation remains a critical challenge, as premature crosslinking via allyl groups leads to insoluble networks. Recent strategies employ chain-transfer agents (CTAs) like thiols to delay gelation. For example, adding 10 mol% 2-mercaptopropionate increases gelation conversion from 5% to 22% while reducing polymerization stress by 30%. The mechanism involves thiol-mediated chain transfer, which lowers the effective radical concentration and delays vitrification (Table 1).
Table 1: Impact of Thiol Additives on AMA Polymerization
Thiol Type | Gelation Conversion (%) | Final Conversion (%) | Stress Reduction (%) |
---|---|---|---|
Control (No thiol) | 5 | 70 | — |
PETMP (tetrathiol) | 12 | 85 | 15 |
BM (monothiol) | 35 | 90 | 30 |
Atom Transfer Radical Polymerization (ATRP) enables the synthesis of linear AMA copolymers with styrene, achieving 90% conversion without crosslinking. Using CuBr/PMDETA catalysts, poly(AMA-co-St) exhibits narrow dispersity (Đ = 1.2–1.4) and controlled molecular weights up to 50 kDa. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization further enhances control, with cumyl dithiobenzoate enabling AMA-styrene copolymers (Mn = 20 kDa, Đ = 1.15). RAFT’s "living" character allows post-polymerization functionalization of pendant allyl groups, critical for creating stimuli-responsive materials.
Initiated Chemical Vapor Deposition (iCVD) synthesizes AMA thin films with 95% allyl group retention by optimizing substrate temperatures (<40°C). At higher temperatures (>60°C), intramolecular cyclization dominates, forming 5-membered rings and reducing crosslinking potential. iCVD-produced films exhibit UV-responsive behavior, enabling 20 µm-resolution patterning for microelectronics. This method avoids solvent use, making it ideal for coatings on sensitive substrates like flexible sensors.
Density functional theory (DFT) studies reveal that AMA’s cyclization is hindered by mismatched hybridization states (sp³ C3 vs. sp² C5). Methyl α-[(allyloxy)methyl]acrylate, a structural analog, cyclizes readily due to uniform sp³ hybridization, forming 5-membered rings with 10 kcal/mol lower activation energy. Computational models predict that electron-withdrawing groups (e.g., cyano) on allyl derivatives accelerate initiation rates by 50% but do not favor cyclization. These insights guide the design of AMA derivatives with tailored reactivity (Table 2).
Table 2: DFT-Computed Reactivity of Allyl Methacrylate Derivatives
Derivative | Cyclization Energy (kcal/mol) | Initiation Rate Relative to AMA |
---|---|---|
AMA | 28.5 | 1.0 |
Allyl 2-cyanoacrylate | 30.1 | 1.5 |
Methyl α-(allyloxy)acrylate | 18.7 | 0.8 |
The copolymerization behavior of allyl methacrylate with styrene has been extensively investigated through atom transfer radical polymerization techniques [2]. This system demonstrates controlled polymerization characteristics, with allyl methacrylate conversions reaching up to 90% without crosslinking occurrence during the initial stages [2]. The polymerization proceeds in a controlled manner up to certain conversion levels, after which multimodal molecular weight distributions emerge due to branching reactions and crosslinking [2].
Kinetic studies reveal that the copolymerization of allyl methacrylate with styrene allows controlled reaction up to conversions higher than 90% [2]. The resulting copolymers maintain solubility in standard organic solvents, indicating successful incorporation without premature network formation [2]. These findings demonstrate the feasibility of incorporating allyl methacrylate into styrene-based systems while preserving processability [2].
The copolymerization of acrylamide with allyl methacrylate has been studied across various mole ratios including 25/75, 50/50, and 75/25 compositions [1] [3]. These reactions were conducted via radical polymerization under argon atmosphere using 2,2'-azobis(isobutyronitrile) as initiator [1]. Fourier transform infrared spectroscopy analysis confirmed that carbonyl, carbon-nitrogen, and nitrogen-hydrogen groups remained intact during copolymerization [1].
The thermal behavior of poly(acrylamide-co-allyl methacrylate) copolymers demonstrates similar characteristics across different monomer ratios [1]. Thermogravimetric analysis indicates that copolymers containing various ratios of acrylamide and allyl methacrylate exhibit comparable thermal stability patterns [1]. The incorporation of allyl methacrylate into acrylamide systems provides opportunities for secondary crosslinking while maintaining the base polymer properties [1].
Comonomer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Method | Reference |
---|---|---|---|---|
Allyl methacrylate-n-butyl methacrylate | 2.35 | 0.08 | Kelen-Tüdos | [6] [7] |
Allyl methacrylate-n-butyl methacrylate | 2.37 | 0.08 | Fineman-Ross | [6] [7] |
Statistical group transfer copolymerization studies of allyl methacrylate with n-butyl methacrylate systems using 1-methoxy-2-methyl-1-trimethylsilyloxypropene as initiator have yielded precise reactivity ratios [6] [7]. The Kelen-Tüdos method produced reactivity ratios of r(allyl methacrylate) = 2.35 and r(n-butyl methacrylate) = 0.08, while the Fineman-Ross method gave similar values of r(allyl methacrylate) = 2.37 and r(n-butyl methacrylate) = 0.08 [6] [7]. These results indicate preferential incorporation of allyl methacrylate over n-butyl methacrylate in the copolymer chain [6].
The reactivity ratios determined through these methods demonstrate excellent correlation coefficients of 0.997 for Kelen-Tüdos and 0.999 for Fineman-Ross procedures [6]. These high correlation values validate the reliability of the experimental data and the applicability of the Mayo-Lewis equation to these copolymerization systems [6].
The thiol-allyl ether-methacrylate ternary system exhibits unique polymerization behavior characterized by two distinct regimes [11]. The first regime involves methacrylate homopolymerization dominated processes coupled with chain transfer to thiol, followed by a second thiol-ene polymerization dominated regime [11]. This dual-stage mechanism results from the fundamental chemical nature differences between methacrylate and allyl ether double bonds [11].
During the initial polymerization stage, methacrylate homopolymerization with chain transfer reactions to thiols dominates up to approximately 60% of methacrylate conversion [11]. The concentration and structure of the thiol significantly influence both polymerization processes and resulting polymer network structure [11]. Methacrylate chain length decreases substantially from 20 to 1.5 with increasing thiol content [11].
The overall polymerization rates and glass transition temperatures increase significantly with increasing thiol functionality, while methacrylate final conversion decreases by more than 20% due to highly crosslinked network formation [11]. The methacrylate conversion rate during the first polymerization regime demonstrates linear dependence on the thiol-to-methacrylate initial concentration ratio [11].
Suspension polymerization of allyl methacrylate with divinylbenzene produces porous copolymers with varying crosslinking densities [12]. Six different compositions containing 5 to 50 weight percent divinylbenzene crosslinker were synthesized using benzoyl peroxide as initiator [12]. The resulting polymers demonstrate specific surface areas ranging from 410-480 square meters per gram for compositions containing 20 to 50 weight percent divinylbenzene [12].
The incorporation of allyl methacrylate into the polymer network causes increased polarity and leads to changes in crosslinking mechanisms [12]. Polymers with divinylbenzene content above 20% maintain consistently high specific surface areas, indicating the participation of allyl groups in creating novel polymeric networks with high porosity [12]. All synthesized polymers retain residual allyl groups, which serve as convenient points for subsequent chemical modification [12].
Divinylbenzene Content (wt%) | Specific Surface Area (m²/g) | Crosslinking Mechanism |
---|---|---|
50 | 480 | Primarily divinylbenzene |
40 | 460 | Primarily divinylbenzene |
30 | 440 | Mixed crosslinking |
20 | 410 | Mixed crosslinking |
15 | <400 | Allyl-dominant |
5 | <300 | Allyl-dominant |
The emulsion polymerization of allyl methacrylate produces reactive crosslinked polymer microspheres with abundant pendant allyl groups [13] [14]. These microgel-like poly(allyl methacrylate) microspheres serve as reactive crosslinked polymer systems for further polymerization studies [13]. The formation of these microspheres involves preferential polymerization of methacryloyl groups leading to prepolymer formation with abundant pendant allyl groups at early polymerization stages [10].
With polymerization progress, the structure of resulting prepolymer in free space develops into more branched forms through crosslinking reactions [13]. The number of pendant allyl groups on microsphere surfaces responsible for crosslinking increases remarkably through copolymerization processes [13]. Eventually, polymerization systems reach critical points where gelation occurs due to intermolecular crosslinking reactions between microspheres [13].
The crosslinking polymerization of diallyl terephthalate in the presence of microgel-like poly(allyl methacrylate) microspheres demonstrates unique gelation behavior [14]. Gel-point conversion increases with higher feed amounts of microsphere, indicating delayed network formation [14]. No gel effect was observed during these polymerization processes [14].
Size exclusion chromatography monitoring reveals copolymerization of pendant allyl groups present on microsphere surfaces with diallyl terephthalate [14]. Light scattering and proton nuclear magnetic resonance spectroscopy support these findings [14]. Swelling ratios of resulting gels remain low even just beyond gel points, suggesting preferential incorporation of microspheres into gel networks [14].
The formation of heterogeneous structures through intramolecular reactions represents an important feature of free radical crosslinking copolymerization systems [17]. Methyl methacrylate and ethylene glycol dimethacrylate copolymerization studies demonstrate microgel formation effects on curing behavior and rheological changes [17]. Reaction kinetics, rheological changes, and size distribution of formed polymers have been characterized using differential scanning calorimetry, rheometry, and dynamic light scattering techniques [17].
Three-dimensional percolation models developed for monovinyl and divinyl copolymerization systems show good qualitative agreement with experimental observations [17]. These models successfully predict the heterogeneous structure formation that affects both mechanical properties and network uniformity [17].
Initiated chemical vapor deposition enables solventless synthesis of poly(allyl methacrylate) films with retention of abundant allyl groups [18]. Lower substrate and filament temperatures promote better allyl retention, while higher temperatures lead to intramolecular cyclization [18]. The retained allyl groups can undergo further crosslinking under ultraviolet light, with crosslinking degree easily controlled by adjusting exposure time [18].
Atom transfer radical polymerization of allyl methacrylate allows controlled polymerization while preserving pendant allyl functionality [2]. For homopolymerization, maximum conversion depends on reaction conditions and monomer-to-initiator ratios [2]. Kinetic studies reveal controlled polymerization up to certain conversions, beyond which multimodal molecular weight distributions occur due to branching and crosslinking [2].
Diblock copolymers based on allyl methacrylate enable systematic chemical modification through osmylation reactions [22]. Poly(butyl acrylate-block-allyl methacrylate) copolymers were successfully modified to obtain amphiphilic diblock copolymers of poly(butyl acrylate-block-2,3-dihydroxypropyl methacrylate) [22]. This demonstrates the feasibility of side-chain modification for functional copolymer synthesis [22].
The pendant allyl groups in crosslinked networks serve as convenient attachment points for growth factors, therapeutics, and extracellular matrix derivatives via thiol-ene click chemistry [21]. Photocrosslinking of modified peptides can also be achieved through these pendant allyl functionalities [21]. Allyl composition can simultaneously control both spacing of netpoints and crystallinity, offering efficient means to tune thermomechanical and shape memory properties [21].
Modification Method | Conversion Efficiency | Resulting Functionality | Temperature Requirements |
---|---|---|---|
Osmylation | >95% | Diol formation | Room temperature |
Thiol-ene click | >90% | Thioether linkage | Ultraviolet irradiation |
Photocrosslinking | Variable | Network formation | Ultraviolet exposure |
Thermal crosslinking | >80% | Carbon-carbon bonds | Elevated temperature |
Pendant allyl crosslinking provides tunable shape memory actuator properties through subtle changes in allyl composition [21]. Molecular weight and gel content can be adjusted within copolymerization formats to fine-tune material properties [21]. Thermomechanical and shape memory properties demonstrate drastic alterations through modest compositional changes [21].
Flammable;Acute Toxic;Irritant;Environmental Hazard